3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
The compound 3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline derivative characterized by a fused bicyclic core structure. Key features include:
- 4-(5-methylfuran-2-yl) substituent: Introduces aromatic and electron-rich properties.
- N-(4-fluorophenyl) carboxamide group: Enhances bioavailability and target binding via halogen interactions.
- 3-amino group: Provides a site for hydrogen bonding and chemical derivatization. Molecular Formula: C₂₄H₂₃FN₃O₂S (inferred from analogs in ).
Properties
IUPAC Name |
3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S/c1-12-6-11-17(29-12)18-15-4-2-3-5-16(15)27-23-19(18)20(25)21(30-23)22(28)26-14-9-7-13(24)8-10-14/h6-11H,2-5,25H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEOUSXWXDJASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC=C(C=C5)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Methylfuran Moiety: The methylfuran moiety can be attached through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Amination and Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and furan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases, including infectious diseases and cancer.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide depends on its specific biological target. For example, if the compound exhibits anticancer activity, it may interact with cellular targets such as DNA, enzymes, or receptors involved in cell proliferation and apoptosis. The molecular pathways involved could include inhibition of DNA synthesis, induction of oxidative stress, or modulation of signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key Observations :
- Halogen Effects : Replacement of fluorine with chlorine () enhances antiplasmodial activity, likely due to increased lipophilicity and target affinity.
- Cytotoxicity : The 3-chloro-4-methylphenyl analog () shows potent activity against ovarian cancer cells (SK-OV-3, OVCAR-3), attributed to chloro and methyl groups enhancing cellular uptake.
Variations in the Heterocyclic Substituent (Position 4)
Key Observations :
- Aromatic vs. Electron-Withdrawing Groups : The 5-methylfuran group (target compound) balances electron density for optimal receptor binding, while phenyl () or trifluoromethyl () groups may alter solubility or metabolic stability.
- Pyridine Inclusion : The 3-pyridinyl analog () may enhance blood-brain barrier penetration due to nitrogen’s polarity.
Modifications in the Tetrahydrothienoquinoline Core
Key Observations :
- Alkyl Substituents : Ethyl groups () may reduce hepatic clearance by steric hindrance.
Biological Activity
3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic compound with potential biological activities that have garnered research interest. This article reviews its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a complex arrangement that includes a thienoquinoline core, an amino group, and a fluorophenyl substituent. Its molecular formula is with a molecular weight of approximately 335.38 g/mol. The presence of the fluorine atom and the furan ring is significant for its biological activity.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. For instance, studies have shown that related thienopyridine derivatives can protect against oxidative damage in neuronal cells by modulating reactive oxygen species (ROS) levels .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects. In particular, derivatives have been shown to induce differentiation in PC12 cells, a model for neuronal differentiation. The activation of signaling pathways associated with neurotrophic factors was observed, suggesting potential therapeutic applications in neurodegenerative diseases .
Radioprotective Effects
A related compound, 3-amino-3-(4-fluoro-phenyl)-1H-quinoline-2,4-dione (KR22332), demonstrated significant radioprotective effects in human keratinocytes. It inhibited radiation-induced apoptosis and reduced ROS generation. This suggests that similar compounds may offer protective benefits against radiation-induced cellular damage .
Anticancer Activity
The thienoquinoline scaffold has been associated with anticancer properties. Compounds within this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer pathways are still under investigation.
Study on Neurodifferentiation
In a recent study involving PC12 cells treated with thienoquinoline derivatives, researchers noted significant neuritogenic activity. The compounds activated pathways independent of the TrkA receptor and induced differentiation without the need for traditional neurotrophic factors . This highlights the potential for developing small-molecule reagents for neuroscience research.
Radioprotection in Keratinocytes
Another study focused on KR22332's ability to mitigate radiation damage in human keratinocytes. The results showed that it significantly reduced apoptosis markers and inflammatory cytokines following radiation exposure. This positions related compounds as promising candidates for clinical applications in radioprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
